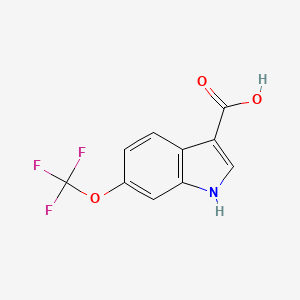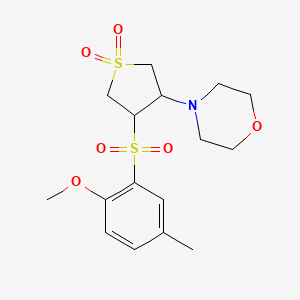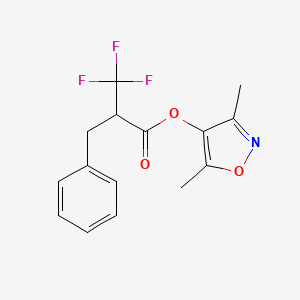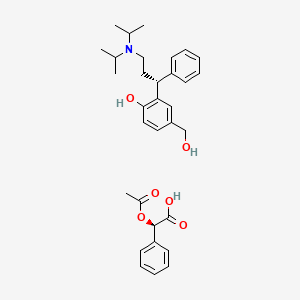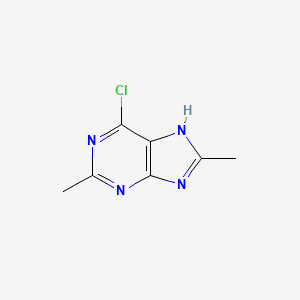
6-cloro-2,8-dimetil-7H-purina
Descripción general
Descripción
6-chloro-2,8-dimethyl-7H-purine is a pale yellow crystal with relatively stable chemical properties . It does not decompose at room temperature . Its structure includes nitrogen heterocycles, which give rise to remarkable alkalinity and the formation of volatile acid salts . It is soluble in dimethyl sulfoxide, but has only slight solubility in water .
Molecular Structure Analysis
The molecular formula of 6-chloro-2,8-dimethyl-7H-purine is C7H7ClN4 . The structure includes two planar fragments which are nearly perpendicular to one another .Physical And Chemical Properties Analysis
6-chloro-2,8-dimethyl-7H-purine has a molecular weight of 182.61 g/mol . It is a pale yellow crystal with relatively stable chemical properties . It is soluble in dimethyl sulfoxide, but has only slight solubility in water .Mecanismo De Acción
The mechanism of action of 6-chloro-2,8-dimethyl-7H-purine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
6-chloro-2,8-dimethyl-7H-purine has been found to have various biochemical and physiological effects. It has been found to decrease the levels of uric acid in the blood and has been used in the treatment of gout. It has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-2,8-dimethyl-7H-purine in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool in the study of protein-protein interactions. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, and care must be taken when handling it.
Direcciones Futuras
There are several future directions for the study of 6-chloro-2,8-dimethyl-7H-purine. One direction is the study of its potential use in cancer treatment. It has been found to have antitumor activity, and further research is needed to determine its efficacy in treating different types of cancer. Another direction is the study of its potential use in the treatment of gout. It has been found to decrease the levels of uric acid in the blood, and further research is needed to determine its efficacy in treating gout. Additionally, further research is needed to determine the mechanism of action of this compound and to identify other potential applications for it in scientific research.
In conclusion, 6-chloro-2,8-dimethyl-7H-purine is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Aplicaciones Científicas De Investigación
Química Medicinal
Este compuesto podría servir como intermedio de síntesis en química medicinal. Su estructura de purina clorada lo convierte en un candidato potencial para reacciones de desplazamiento nucleofílico, que son valiosas para crear diversos agentes medicinales .
Estudios de Biología Química
En biología química, “6-cloro-2,8-dimetil-7H-purina” podría usarse como reactivo debido a su potencial reactividad y capacidad para someterse a diversas transformaciones, lo que ayuda en el estudio de sistemas biológicos .
Síntesis Regioselectiva
El compuesto podría utilizarse en procesos de síntesis regioselectiva para obtener isómeros o derivados específicos de purinas, que son importantes en la química de nucleótidos y ácidos nucleicos .
Propiedades
IUPAC Name |
6-chloro-2,8-dimethyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUMUSJTUPQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40760555 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98550-74-4 | |
| Record name | 6-Chloro-2,8-dimethyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40760555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




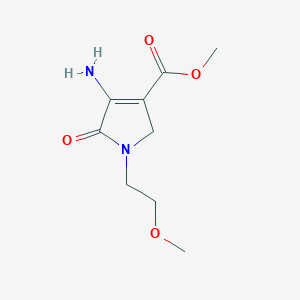
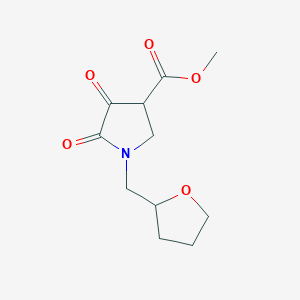
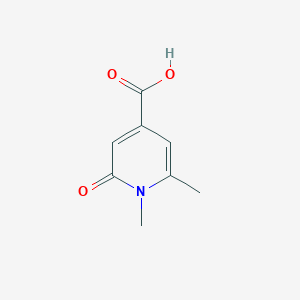
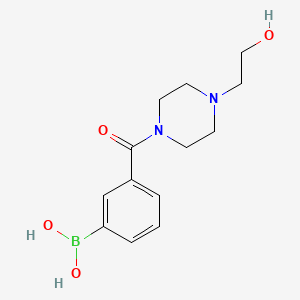
![[4-(1-Amino-2-methylpropan-2-yl)phenyl]boronic acid](/img/structure/B1661809.png)
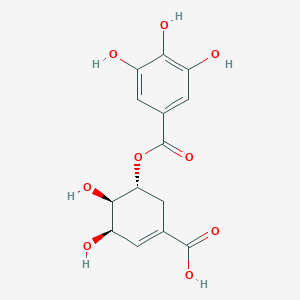
![1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine](/img/structure/B1661812.png)
![2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1661814.png)
